An In-depth Technical Guide to 4,6-Dichloro-2,8-dimethylquinoline: Properties, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 4,6-Dichloro-2,8-dimethylquinoline: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4,6-dichloro-2,8-dimethylquinoline, a substituted quinoline of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles, data on structurally related analogues, and predictive models to offer a robust working profile for research and development applications.
Core Molecular Attributes and Physicochemical Properties
4,6-Dichloro-2,8-dimethylquinoline belongs to the quinoline class of heterocyclic aromatic compounds, characterized by a fused benzene and pyridine ring system. The presence of two chlorine atoms and two methyl groups on this scaffold significantly influences its electronic properties, reactivity, and steric profile, making it a valuable intermediate for the synthesis of more complex molecules.
Table 1: Key Identifiers and Predicted Physicochemical Properties
| Property | Value | Source |
| CAS Number | 21629-51-6 | [GlobalChemMall] |
| Molecular Formula | C₁₁H₉Cl₂N | [PubChemLite] |
| Molecular Weight | 226.10 g/mol | [PubChemLite] |
| Predicted XlogP | 4.2 | [PubChemLite] |
| Predicted Boiling Point | 322.5 ± 37.0 °C | [ChemicalBook] |
| Predicted Density | 1.305 ± 0.06 g/cm³ | [ChemicalBook] |
| Predicted pKa | 1.93 ± 0.50 | [ChemicalBook] |
Note: Predicted values are computationally derived and should be confirmed experimentally.
The high predicted octanol-water partition coefficient (XlogP) suggests significant lipophilicity, which would favor solubility in nonpolar organic solvents over aqueous media. This is a critical consideration for reaction setup and purification, as well as for its potential pharmacokinetic profile in biological systems.
Synthesis of the Quinoline Core: A Proposed Methodology
Proposed Synthetic Pathway: Modified Combes Synthesis
The synthesis would logically start from 3,5-dichloroaniline and acetylacetone (pentane-2,4-dione) under acidic catalysis. The selection of 3,5-dichloroaniline as the starting material is crucial for achieving the desired 6,8-dichloro substitution pattern on the resulting quinoline ring, although this specific starting material is less common. A more practical approach would involve a multi-step synthesis starting from a more readily available substituted aniline, followed by chlorination steps. However, for the purpose of illustrating the core quinoline formation, the direct Combes approach is outlined below.
Experimental Protocol: Proposed Combes Synthesis
Objective: To synthesize 4,6-dichloro-2,8-dimethylquinoline from 3,5-dichloroaniline and acetylacetone.
Materials:
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3,5-dichloroaniline
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Acetylacetone (Pentane-2,4-dione)
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Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
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Ethanol
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Sodium bicarbonate (NaHCO₃) solution (saturated)
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Anhydrous magnesium sulfate (MgSO₄)
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Appropriate organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dichloroaniline (1.0 equivalent) in a suitable solvent like ethanol.
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Addition of Reagents: Slowly add acetylacetone (1.1 equivalents) to the stirred solution.
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Acid Catalysis: Carefully add concentrated sulfuric acid or polyphosphoric acid (acting as both catalyst and dehydrating agent) dropwise to the reaction mixture. The addition is exothermic and should be controlled.
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Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
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Neutralization: Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the evolution of CO₂ ceases.
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Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).
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Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 4,6-dichloro-2,8-dimethylquinoline.
Caption: Proposed Combes synthesis workflow.
Predicted Spectroscopic Data
For drug development and chemical synthesis, confirmation of the molecular structure is paramount. While experimental spectra are the gold standard, predicted NMR data can provide a useful reference for characterization.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom in the quinoline ring.
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3 | ~7.2-7.4 | Singlet |
| H-5 | ~7.6-7.8 | Singlet |
| H-7 | ~7.5-7.7 | Singlet |
| CH₃ (at C-2) | ~2.6-2.8 | Singlet |
| CH₃ (at C-8) | ~2.5-2.7 | Singlet |
Note: These are estimated chemical shifts and may vary depending on the solvent used.
Predicted ¹³C NMR Spectrum
The carbon NMR will provide information on all eleven carbon atoms in the molecule. The chemical shifts of the carbons directly attached to chlorine and nitrogen will be significantly downfield.
Table 3: Predicted ¹³C NMR Chemical Shift Ranges
| Carbon Type | Predicted Chemical Shift Range (ppm) |
| Aromatic C-H | 120-135 |
| Aromatic C-Cl | 130-145 |
| Aromatic C-N | 145-160 |
| Aromatic Quaternary C | 140-155 |
| C=N (C-2) | 155-165 |
| Methyl (CH₃) | 18-25 |
Note: These are general ranges for substituted quinolines and serve as a guide.
Chemical Reactivity and Potential for Derivatization
The reactivity of 4,6-dichloro-2,8-dimethylquinoline is primarily dictated by the two chlorine substituents, which are susceptible to nucleophilic aromatic substitution (SₙAr). The chlorine at the C-4 position is generally more reactive than the chlorine at the C-6 position due to the electronic influence of the ring nitrogen.[2] This differential reactivity allows for selective functionalization.
Caption: Reactivity profile for nucleophilic substitution.
Key Reaction Pathways:
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Nucleophilic Substitution: A wide range of nucleophiles, including amines, alcohols, and thiols, can displace the chlorine atoms. This allows for the introduction of diverse functional groups, which is a cornerstone of medicinal chemistry for tuning the pharmacological properties of a lead compound.
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Metal-Catalyzed Cross-Coupling Reactions: The chloro substituents can also participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds and the synthesis of more complex molecular architectures.
Potential Applications in Drug Discovery
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[3] These include antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[4]
The specific substitution pattern of 4,6-dichloro-2,8-dimethylquinoline suggests several avenues for its exploration in drug discovery:
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Anticancer Agents: Many substituted quinolines exhibit anticancer activity by targeting various cellular pathways. The chloro and methyl groups of this compound provide handles for further modification to optimize its interaction with biological targets such as kinases or topoisomerases.
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Antimalarial Compounds: The quinoline core is famously present in antimalarial drugs like chloroquine and mefloquine. The dichloro substitution pattern could be a starting point for developing new analogues with activity against drug-resistant strains of Plasmodium falciparum.[4]
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Antibacterial Agents: Quinolone and fluoroquinolone antibiotics are a major class of antibacterial drugs. While structurally distinct, the underlying quinoline scaffold is key to their activity. Derivatization of 4,6-dichloro-2,8-dimethylquinoline could lead to novel antibacterial compounds.
The derivatization potential through nucleophilic substitution and cross-coupling reactions makes 4,6-dichloro-2,8-dimethylquinoline a versatile platform for generating libraries of compounds for high-throughput screening in various disease models.
Safety and Handling
Based on safety data for structurally similar compounds, 4,6-dichloro-2,8-dimethylquinoline should be handled with appropriate precautions.
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Hazards: Likely to be harmful if swallowed, and may cause skin and eye irritation.
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Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4,6-dichloro-2,8-dimethylquinoline is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While direct experimental data is sparse, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and its likely reactivity based on established chemical principles and data from related compounds. Its versatile scaffold and potential for derivatization make it an attractive starting point for the discovery of novel therapeutic agents across a range of disease areas. Further experimental validation of the properties and reactivity outlined herein is strongly encouraged for any research and development program utilizing this compound.
References
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GlobalChemMall. (n.d.). 4,6-dichloro-2,8-dimethylquinoline. Retrieved from [Link]
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PubChemLite. (n.d.). 4,6-dichloro-2,8-dimethylquinoline (C11H9Cl2N). Retrieved from [Link]
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IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
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StackExchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Retrieved from [Link]
Sources
- 1. iipseries.org [iipseries.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
